trans,trans-Muconic acid

Übersicht

Beschreibung

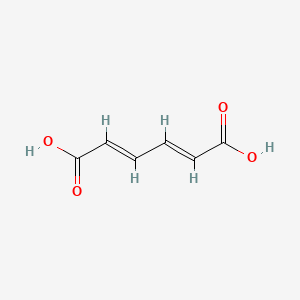

trans,trans-Muconic acid: is an organic compound with the formula C₆H₆O₄. It is a dicarboxylic acid with conjugated double bonds, presenting in the trans,trans configuration. This compound is a metabolite of benzene in humans and is used as a biomarker for occupational or environmental exposure to benzene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans,trans-Muconic acid can be synthesized from adipic acid through a series of chemical reactions. One common method involves the isomerization of cis,cis-muconic acid or cis,trans-muconic acid to this compound . This process can be catalyzed by iodine or other catalysts under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For example, genetically engineered strains of bacteria such as Escherichia coli or Pseudomonas putida can convert glucose or aromatic compounds into cis,cis-muconic acid, which is then isomerized to this compound .

Analyse Chemischer Reaktionen

Isomerization

cis,cis-Muconic acid can be isomerized to trans,trans-muconic acid . The isomerization of cis,cis- to trans,trans-muconic acid can represent a bottleneck because side reactions can promote ring closing to form lactones . The reactivity of muconic acid in aqueous media strongly depends on pH . Under alkaline conditions, cis,cis-muconic acid deprotonates to form a muconate dianion, a species that remains stable for extended periods without isomerizing . Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer . Prolonged heating can trigger intramolecular cyclizations . Strategies involving the chelation of carboxylates with inorganic salts or their solvation using polar aprotic solvents can prevent ring-closing reactions and allow the isomerization to trans,trans-muconic acid to proceed with high selectivity .

Hydrogenation

trans,trans-Muconic acid can be hydrogenated to produce bio-adipic acid, a valuable monomer for the polymer industry . The hydrogenation of trans,trans-muconic acid has been investigated using a Pt/C catalyst in a batch slurry reactor at constant hydrogen pressure .

The activation energy of the hydrogenation of muconic acid has been studied . The estimated activation energy of the hydrogenation reaction is such that the first double bond requires less energy to hydrogenate than the second double bond .

Esterification

Muconic acid can undergo esterification reactions. For example, cis,cis-muconic acid can be converted to trans,trans-dimethyl muconate through esterification, followed by isomerization .

Diels-Alder Reactions

Trans,trans-muconic acid can be reacted with biobased ethylene through Diels-Alder cycloaddition . The resulting product can be further hydrogenated or dehydrogenated to yield cyclic dicarboxylic acids .

As a Biomarker

trans,trans-Muconic acid is a urinary metabolite of benzene and can be used as a biomarker of exposure to benzene in humans .

Other reactions

The NIH National Library of Medicine provides information regarding reactions, safety, and handling for trans,trans-Muconic acid .

Wissenschaftliche Forschungsanwendungen

Biomarker for Benzene Exposure

Overview

tt-MA serves as a biomarker for assessing exposure to benzene, a known carcinogen. The compound is excreted in urine and can be measured to evaluate occupational exposure levels. Its utility is particularly noted in industries where benzene is prevalent, such as petrochemical manufacturing and shoe production.

Quantification Methods

The determination of tt-MA in urine typically involves high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). These methods are sensitive and allow for the detection of low concentrations of tt-MA, making them suitable for biological monitoring.

| Method | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| HPLC | 0.53 μg/L | Urine | |

| UPLC-MS/MS | 10 μg/L - 10,000 μg/L | Urine |

Case Studies and Research Findings

Occupational Exposure Studies

Several studies have investigated the correlation between urinary tt-MA levels and benzene exposure among workers:

- Study on Chemical Workers : A study involving chemical company workers showed that evening urine samples had significantly higher tt-MA concentrations compared to morning samples, indicating cumulative exposure throughout the day. The average urinary tt-MA levels were reported at 125 ± 87 μg/g creatinine in the morning and 160 ± 52 μg/g creatinine in the evening .

- Shoe Manufacturing Workers : Research on workers in a shoe-making factory demonstrated a strong correlation (correlation coefficient of 0.905) between ambient benzene levels and urinary tt-MA concentrations, reinforcing its reliability as a biomarker for high-level exposures .

Limitations and Considerations

While tt-MA is a useful biomarker, it is essential to consider its limitations:

- Specificity Issues : The specificity of tt-MA as a biomarker can be compromised due to its potential formation from other sources, such as dietary sorbic acid. Studies indicate that dietary intake can contribute significantly to background levels of tt-MA in urine .

- Low-Level Exposure Monitoring : Research suggests that tt-MA may not be reliable for monitoring low-level benzene exposures (below 0.5 ppm), which raises concerns about its applicability in certain contexts .

Wirkmechanismus

The mechanism of action of trans,trans-muconic acid involves its conversion to other compounds through various chemical reactions. For example, during hydrogenation, this compound is converted to adipic acid through a two-step hydrogenation process involving intermediate compounds . The molecular targets and pathways involved in these reactions include the adsorption of hydrogen on the catalyst surface and subsequent hydrogenation of the double bonds in this compound .

Vergleich Mit ähnlichen Verbindungen

cis,cis-Muconic Acid: An isomer of muconic acid with different geometric configuration around the double bonds.

cis,trans-Muconic Acid: Another isomer with mixed geometric configuration.

Adipic Acid: A saturated dicarboxylic acid derived from the hydrogenation of trans,trans-muconic acid.

Uniqueness: this compound is unique due to its conjugated double bonds and its role as a biomarker for benzene exposure. Its ability to undergo various chemical reactions, such as hydrogenation and Diels-Alder cycloaddition, makes it a valuable compound in both scientific research and industrial applications .

Biologische Aktivität

Introduction

trans,trans-Muconic acid (tt-MA) is a significant urinary metabolite of benzene and has garnered attention as a biomarker for exposure to this hazardous chemical. Its biological activity and implications for human health have been the subject of extensive research, particularly in occupational settings where benzene exposure is prevalent. This article explores the biological activity of tt-MA, its role as a biomarker, and relevant case studies that highlight its significance in environmental and occupational health.

This compound is a dicarboxylic acid formed from the metabolism of benzene. Upon exposure to benzene, the body converts it into various metabolites, including tt-MA and S-phenylmercapturic acid (SPMA). The metabolic pathway involves the conversion of benzene to benzene oxide, which is further metabolized into tt-MA in the liver and lungs .

Table 1: Key Metabolic Pathways of Benzene

| Metabolite | Pathway | Biological Significance |

|---|---|---|

| Benzene | Inhalation/ingestion | Parent compound |

| Benzene oxide | Oxidation | Reactive intermediate |

| This compound | Further metabolism | Biomarker for benzene exposure |

| S-phenylmercapturic acid | Conjugation | Alternative biomarker for benzene exposure |

Urinary Excretion and Biomarker Utility

tt-MA serves as a biomarker for monitoring benzene exposure due to its presence in urine following benzene inhalation. Studies indicate that urinary levels of tt-MA correlate with ambient benzene concentrations, particularly at levels above 0.5 ppm . However, its specificity as a biomarker has been debated due to background levels found in non-exposed individuals.

Case Study: Occupational Exposure

A study involving workers at a chemical plant demonstrated that post-shift urinary concentrations of tt-MA were significantly higher than pre-shift levels. The data indicated mean urinary concentrations of 0.81 mg/g creatinine post-shift compared to 0.40 mg/g creatinine pre-shift . This finding underscores the utility of tt-MA in biological monitoring but also highlights the need for careful interpretation due to potential confounding factors such as diet and smoking.

Limitations as a Biomarker

Research suggests that tt-MA may not be a reliable biomarker for low-level benzene exposures (<0.5 ppm). A study comparing tt-MA with SPMA found that SPMA was more sensitive and specific for detecting benzene exposure in smokers and non-smokers alike . This raises questions about the effectiveness of tt-MA in certain populations.

Environmental Exposure Studies

Recent investigations have focused on populations living near petrochemical complexes where benzene emissions are prevalent. A cohort study conducted in Taiwan assessed urinary tt-MA concentrations among children living near such facilities. The results indicated elevated levels of tt-MA, suggesting increased risk due to environmental exposure .

Table 2: Urinary Concentrations of tt-MA in Children Near Petrochemical Complexes

| Population | Mean Urinary tt-MA (mg/g creatinine) | Sample Size |

|---|---|---|

| Children (exposed) | 0.75 | 297 |

| Control group | 0.20 | 100 |

Eigenschaften

IUPAC Name |

hexa-2,4-dienedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049674 | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cis,trans-muconate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-70-4 | |

| Record name | Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.